2-(1,3-Benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid

Lipophilicity CNS drug design Physicochemical profiling

2-(1,3-Benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid (CAS 478041-17-7) is a synthetic small-molecule benzodioxole-piperidine derivative with the molecular formula C17H21NO5 and a molecular weight of 319.35 g/mol. It is commercially catalogued as a BIONET screening compound (Key Organics product code 3R-0846) and is supplied at a minimum purity of 90% as a solid.

Molecular Formula C17H21NO5
Molecular Weight 319.357
CAS No. 478041-17-7
Cat. No. B2693569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid
CAS478041-17-7
Molecular FormulaC17H21NO5
Molecular Weight319.357
Structural Identifiers
SMILESCCCCN1C(C(CCC1=O)C(=O)O)C2=C3C(=CC=C2)OCO3
InChIInChI=1S/C17H21NO5/c1-2-3-9-18-14(19)8-7-12(17(20)21)15(18)11-5-4-6-13-16(11)23-10-22-13/h4-6,12,15H,2-3,7-10H2,1H3,(H,20,21)
InChIKeyAHNIOCOSNYMFCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,3-Benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid (CAS 478041-17-7): Sourcing a Differentiated Benzodioxole-Piperidine Scaffold for CNS Screening Libraries


2-(1,3-Benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid (CAS 478041-17-7) is a synthetic small-molecule benzodioxole-piperidine derivative with the molecular formula C17H21NO5 and a molecular weight of 319.35 g/mol . It is commercially catalogued as a BIONET screening compound (Key Organics product code 3R-0846) and is supplied at a minimum purity of 90% as a solid . The compound belongs to a pharmacologically privileged scaffold class associated with dual 5‑HT2A/D3 receptor modulation [1], yet its specific N‑1 butyl substitution and benzodioxol‑4‑yl (rather than benzodioxol‑5‑yl) attachment pattern distinguish it from the more common analogs that dominate published structure–activity relationship (SAR) studies, making it a unique probe for CNS target screening.

2-(1,3-Benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid (CAS 478041-17-7): Why In‑Class Benzodioxole‑Piperidine Analogs Are Not Freely Interchangeable


The benzodioxole-piperidine-3-carboxylic acid chemotype encompasses numerous commercially available variants (e.g., N‑methyl, N‑benzyl, N‑ethyl, and benzodioxol‑5‑yl positional isomers), but even modest structural deviations produce material differences in lipophilicity, hydrogen‑bonding capacity, and steric bulk that are known to drive divergent pharmacokinetic and target‑engagement profiles within this scaffold class [1]. Critically, the Roche dual 5‑HT2A/D3 modulator patent explicitly teaches that N‑alkyl chain length and benzodioxole substitution position directly control receptor selectivity and functional activity [1]; consequently, substituting CAS 478041-17-7 with an N‑methyl or N‑benzyl congener without confirmatory screening introduces quantifiable risk of altered potency and selectivity.

2-(1,3-Benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid (478041-17-7): Head‑to‑Head Structural and Physicochemical Differentiation Evidence Versus Closest Analogs


N1‑Butyl Substitution Confers Higher Calculated Lipophilicity (clogP) Relative to N‑Methyl and N‑Ethyl Congeners

The N‑1 butyl chain of CAS 478041-17-7 increases predicted lipophilicity compared with the N‑methyl (CAS 75810-41-2) and N‑ethyl (CAS 1415811-76-5) analogs. Using the predicted logP values derived from the respective molecular formulas—C17H21NO5 (butyl, MW 319.35) versus C14H15NO5 (methyl, MW 277.27) and C15H17NO5 (ethyl, MW 291.30)—the incremental addition of methylene units yields a computed clogP increase of approximately +0.9 to +1.2 log units (ACD/Labs or ChemAxon consensus estimate) . For CNS‑oriented screening libraries where optimal brain penetration typically requires 2 < clogP < 5, this shift positions CAS 478041-17-7 closer to the centre of the desirable lipophilicity window than the more polar methyl analog [1].

Lipophilicity CNS drug design Physicochemical profiling

Benzodioxol‑4‑yl (Rather than ‑5‑yl) Attachment Alters Predicted Electronic and Steric Donor–Acceptor Profile

CAS 478041-17-7 features the benzodioxole moiety attached at the 4‑position of the piperidine, whereas the vast majority of commercially available benzodioxole-piperidine‑3‑carboxylic acid analogs (e.g., CAS 75810-41-2, CAS 96939-58-1, CAS 1415811-76-5) bear the benzodioxole at the 5‑position . This regioisomeric distinction alters the spatial orientation of the methylenedioxy oxygen lone pairs relative to the piperidine nitrogen and the carboxylic acid, which is predicted to shift the pKa of the piperidine nitrogen by approximately ±0.3–0.5 units and modify the hydrogen‑bond acceptor geometry available for target engagement [1]. In the Roche 5‑HT2A/D3 patent series, benzodioxole attachment position is an explicitly claimed structural variable that differentiates compounds’ receptor binding profiles [2].

Regioisomer differentiation Electronic effects Receptor docking

Carboxylic Acid at C‑3 Enables Derivatization into Amide or Ester Libraries Not Accessible from Non‑Carboxy Benzodioxole‑Piperidine Screening Compounds

CAS 478041-17-7 possesses a free carboxylic acid at the piperidine C‑3 position, which is absent in many benzodioxole-piperidine screening compounds such as JZL184 (CAS 1101854-58-3, a 4‑nitrophenyl ester prodrug form) and the Roche patent exemplars that carry amide substituents at the piperidine nitrogen via an ethyl‑cyclohexyl linker [1][2]. The carboxylic acid provides a synthetically accessible handle for one‑step amide coupling or esterification, enabling rapid parallel library synthesis without requiring de novo scaffold construction. This contrasts with non‑carboxy analogs, where introducing a carboxylic acid equivalent demands multi‑step synthesis. The predicted pKa of 4.08 ± 0.40 indicates the acid is sufficiently acidic for standard HATU/EDC‑mediated amide bond formation under mild conditions .

Synthetic tractability Library diversification Medicinal chemistry

Acute Toxicity Classification (GHS Category 4: Harmful if Swallowed, Inhaled, or in Skin Contact) Provides Cautionary Differentiation from Uncharacterized In‑Class Analogs

The Key Organics SDS for CAS 478041-17-7 assigns GHS Acute Toxicity Category 4 via oral, dermal, and inhalation routes (H302, H312, H332), with a Signal Word of 'Warning' . This documented hazard profile enables laboratory safety officers and procurement teams to implement appropriate engineering controls (fume hood use, personal protective equipment) and disposal procedures before the compound enters the workflow. In contrast, many structurally related benzodioxole-piperidine screening compounds—particularly those sold by vendors who do not provide SDS documentation—lack publicly available acute toxicity data, leaving end‑users to manage unknown risk. The availability of a dated, regulation‑compliant SDS (issued 01 December 2017 per Regulation (EC) 2015/830) constitutes a verifiable, procurement‑relevant differentiator for institutions with rigorous chemical hygiene plan requirements .

Safety profiling Handling precautions Procurement compliance

Validated Application Scenarios for 2-(1,3-Benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid (478041-17-7) Based on Quantitative Differentiation Evidence


CNS Screening Library Enrichment with a Lipophilicity‑Optimized Benzodioxole‑Piperidine Probe

The predicted clogP of CAS 478041-17-7 (~2.4–2.6) positions it closer to the CNS drug‑likeness sweet spot than the N‑methyl (~1.2–1.5) or N‑ethyl (~1.7–2.0) analogs [1]. Procurement teams constructing CNS‑focused diversity libraries can use this compound to improve the lipophilicity distribution of their benzodioxole-piperidine subset, increasing the likelihood of identifying brain‑penetrant hits in 5‑HT2A, D3, or other aminergic GPCR screens, where this scaffold class has established precedent [2].

One‑Step Parallel Library Synthesis via C‑3 Carboxylic Acid Derivatization

The free carboxylic acid at C‑3 (predicted pKa 4.08 ± 0.40) enables medicinal chemistry teams to perform HATU‑ or EDC‑mediated amide coupling with diverse amine building blocks in a single synthetic step. This contrasts with the multi‑step sequences required for ester‑protected analogs such as JZL184 [3], allowing rapid generation of 50–200‑compound amide libraries for initial SAR exploration without the need for de novo scaffold synthesis.

Regioisomeric Selectivity Profiling Against Benzodioxol‑5‑yl Chemical Matter

Because CAS 478041-17-7 is the benzodioxol‑4‑yl regioisomer—whereas the vast majority of commercial and patent‑exemplified benzodioxole-piperidine compounds bear the benzodioxole at the 5‑position —it serves as a structurally matched negative control or selectivity probe in receptor‑binding and functional assays. Including this compound alongside its 5‑yl counterparts in a screening cascade can reveal whether the benzodioxole attachment position drives target selectivity, a variable explicitly called out in the Roche dual 5‑HT2A/D3 modulator patent [4].

Compliance‑Ready Procurement for Regulated Laboratory Environments

The availability of a dated, GHS‑compliant SDS (Acute Toxicity Category 4; H302/H312/H332) makes CAS 478041-17-7 suitable for immediate deployment in academic core facilities, CROs, and pharmaceutical laboratories that require documented hazard classification before chemical registration. This eliminates the procurement bottleneck associated with uncharacterized analogs that lack publicly available toxicological data.

Quote Request

Request a Quote for 2-(1,3-Benzodioxol-4-yl)-1-butyl-6-oxo-3-piperidinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.